4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
CAS No.: 1479570-10-9
Cat. No.: VC7688500
Molecular Formula: C9H7BrFNO2
Molecular Weight: 260.062
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1479570-10-9 |
---|---|
Molecular Formula | C9H7BrFNO2 |
Molecular Weight | 260.062 |
IUPAC Name | 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Standard InChI Key | FHPOSFDLHDOEIS-UHFFFAOYSA-N |
SMILES | C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic IUPAC name, 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, reflects its core structure: an oxazolidinone ring (a five-membered lactam containing oxygen and nitrogen) substituted at the 4-position with a bromo- and fluoro-decorated phenyl group. The molecular formula confirms the presence of bromine and fluorine atoms, which influence its reactivity and physicochemical properties .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is achieved through a two-step process involving carbamate formation followed by oxazolidinone ring closure. A representative method from Arkivoc involves the reaction of ethyl 4-bromo-3-fluorophenylcarbamate (3a) with (R)-epichlorohydrin (4) under basic conditions .
Reaction Scheme:
-
Carbamate Formation:
4-Bromo-3-fluoroaniline reacts with ethyl chloroformate to yield ethyl 4-bromo-3-fluorophenylcarbamate . -
Oxazolidinone Cyclization:
The carbamate intermediate undergoes nucleophilic attack by epichlorohydrin, facilitated by lithium hydroxide in DMF, to form the oxazolidinone ring .
Optimization of Reaction Conditions
Table 1 summarizes critical parameters affecting the yield of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one during the cyclization step :
Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
15 | LiOH | DMSO | Room Temperature | 24 | 62 |
19 | LiOH | DMF | Room Temperature | 24 | 65 |
22 | LiOH | DMF | Room Temperature | 24 | 51 |
The use of DMF as a solvent with LiOH as a base at room temperature provided the highest yield (65%) . Suboptimal conditions, such as using acetonitrile or weaker bases, resulted in lower yields (<30%).
Physicochemical Properties and Stability
Thermal and Chemical Stability
The oxazolidinone ring is generally stable under ambient conditions but may undergo hydrolysis under strongly acidic or basic conditions. The electron-withdrawing bromo and fluoro substituents on the phenyl ring enhance the compound’s resistance to electrophilic aromatic substitution, directing further functionalization to specific positions .
Solubility and Partitioning
While quantitative solubility data are absent, the compound’s logP (partition coefficient) can be estimated to be ~2.5 based on its molecular structure, indicating moderate lipophilicity. This property suggests potential permeability across biological membranes, a trait relevant for pharmaceutical applications .
Applications and Research Significance
Material Science
The compound’s rigid heterocyclic core makes it a candidate for designing liquid crystals or polymers with tailored thermal properties. Research into such applications remains exploratory but underscores its versatility beyond medicinal chemistry .
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